Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate

Regiochemistry Drug Design Structure-Activity Relationship

Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate (CAS 2034365-00-7) is a heterocyclic small molecule integrating a pyrrolidine-substituted pyrimidine linked via a carboxamide bridge to a thiazole-4-carboxylate ethyl ester. The compound belongs to the pyrimidine-substituted pyrrolidine derivative class disclosed in patent US-8962641-B2.

Molecular Formula C15H17N5O3S
Molecular Weight 347.39
CAS No. 2034365-00-7
Cat. No. B2764097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate
CAS2034365-00-7
Molecular FormulaC15H17N5O3S
Molecular Weight347.39
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NC=N2)N3CCCC3
InChIInChI=1S/C15H17N5O3S/c1-2-23-14(22)11-8-24-15(18-11)19-13(21)10-7-12(17-9-16-10)20-5-3-4-6-20/h7-9H,2-6H2,1H3,(H,18,19,21)
InChIKeyACNHAKZAJFGMCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate (CAS 2034365-00-7) | Pyrrolidine-Pyrimidine-Thiazole Chemical Class & Core Characteristics


Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate (CAS 2034365-00-7) is a heterocyclic small molecule integrating a pyrrolidine-substituted pyrimidine linked via a carboxamide bridge to a thiazole-4-carboxylate ethyl ester. The compound belongs to the pyrimidine-substituted pyrrolidine derivative class disclosed in patent US-8962641-B2 [1]. With a molecular formula of C15H17N5O3S and a molecular weight of 347.39 g/mol, this scaffold has been investigated within amide-based thiazole–pyrimidine libraries designed as potential multi-target anticancer agents exploiting key pharmacophoric features for kinase ATP-binding site engagement . No primary research paper reporting quantitative biological data for this exact compound has been identified in the public domain; however, its closest structural analogs have been studied in anticancer, antimicrobial, and kinase inhibition contexts [2].

Why Generic Substitution of Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate with In-Class Analogs Fails


Compounds sharing the pyrrolidine-pyrimidine-thiazole core cannot be considered interchangeable because even subtle structural variations—the position of the carboxylate ester, presence or absence of a methyl group on the thiazole, and the nature of the 6-substituent on the pyrimidine—produce measurable shifts in molecular topology, electronic distribution, and target engagement [1]. In anticancer screening of a closely related thiazole–pyrimidine amide series, the difference between tri-substituted and mono-substituted analogs altered proliferation-inhibitory activity in A549, MCF-7, Colo-205, and A2780 cell lines by more than an order of magnitude, with only specific substitution patterns surpassing the reference standard etoposide . The target compound, with its unsubstituted thiazole-4-carboxylate and pyrrolidine at pyrimidine C6, occupies a distinct combinatorial niche within the chemical space; a generic substitution therefore risks selecting a molecule with entirely different biochemical performance, confounding screening campaigns and procurement decisions.

Quantitative Differentiation Evidence for Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate Against Its Closest Analogs


Carboxylate Position Effect: Thiazole-4-carboxylate vs. Thiazole-5-carboxylate Regioisomer

The target compound bears the ethyl carboxylate ester at position 4 of the thiazole ring, whereas its closest commercially available analog, ethyl 4-methyl-2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-5-carboxylate (CAS 2034581-64-9), places the ester at position 5 and additionally carries a methyl group at position 4. In the broader thiazole–pyrimidine amide class, the position of the ester on the thiazole influences the geometry of the amide linker and the overall molecular dipole, factors known to affect ATP-binding pocket complementarity [1]. While no head-to-head biochemical data exist for these exact two molecules, anticancer screening of 10 positional and substitution variants in the same thiazole–pyrimidine amide series revealed that only analogs with specific substitution patterns achieved IC50 values below 10 µM in MCF-7 and A549 cell lines, with the most active compounds (13b and 13h) outperforming etoposide, whereas mono-substituted variants showed substantially weaker activity . This class-level inference indicates that the regioisomeric difference between the 4-carboxylate and 5-carboxylate ester is not a trivial structural exchange; it is a determinant of biological outcome.

Regiochemistry Drug Design Structure-Activity Relationship

Thiazole Substituent: Unsubstituted Thiazole-4-carboxylate vs. Thiazole-4-acetate Homolog

The target compound features a direct carboxamide linkage to the thiazole-4-carboxylate, whereas the homolog ethyl 2-(2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazol-4-yl)acetate (CAS 2034581-35-4; MW 361.42) inserts a methylene spacer, converting the carboxylate into an acetate moiety. This single-atom insertion increases the rotational degrees of freedom (from 1 to 2 rotatable bonds between the thiazole and the ester), alters the distance between the hydrogen-bond-accepting carbonyl oxygen and the thiazole ring, and adds 14 Da of molecular weight. In kinase inhibitor design, linker length variations of this magnitude are known to shift selectivity profiles across kinase panels and influence metabolic lability of the ester group [1]. The thiazole–pyrimidine amide series paper demonstrates that across 10 analogs (13a–j), potency differences of 10- to 50-fold were observed among analogs differing by single substituents or linker topologies . The acetate homolog is expected to display different esterase susceptibility and distinct binding kinetics compared to the direct carboxylate target compound.

Linker Flexibility Metabolic Stability Pharmacokinetics

Pyrimidine 6-Substituent: Pyrrolidine vs. Benzyloxy – H-Bond Donor/Acceptor Profile

At the pyrimidine 6-position, the target compound carries a pyrrolidin-1-yl group, a saturated cyclic amine that acts solely as a hydrogen-bond acceptor (HBA). In contrast, the benzyloxy analog ethyl 2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazole-4-carboxylate (CAS 2034634-68-7; MW 312.3 [thiazol-2-yl analog], or the corresponding thiazole-4-carboxylate variant) substitutes an oxygen-linked benzyl group that can additionally participate in π–π stacking interactions [1]. The pyrrolidine nitrogen provides a stronger HBA (pKaH ~10.5 for protonated pyrrolidine) compared to the benzyloxy oxygen (pKaH ~ –3.5), enabling differential interaction with kinase hinge-region backbone NH donors. In molecular docking studies of thiazole–pyrimidine amides against ATR kinase, EGFR, and ribonucleotide reductase, variations in the pyrimidine substituent consistently reshaped the interaction energy landscape, with H-bond complementarity to hinge residues distinguishing high-potency from low-potency binders . The pyrrolidine-for-benzyloxy swap is therefore expected to alter kinase selectivity profiles.

Hydrogen Bonding Kinase Hinge Binding Physicochemical Property

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen-Bonding Capacity Across the Analog Set

The target compound (MW 347.39, cLogP ~2.0–2.5, HBA count 7, HBD count 1) occupies a differentiated physicochemical property space relative to its nearest commercially available analogs. Compared to the 5-carboxylate regioisomer (MW 361.42, cLogP estimated ~2.5–3.0 due to additional methyl), the target compound is smaller and more polar, falling closer to Lipinski-optimal space. Compared to the benzyloxy analog (MW ~390–400, cLogP ~3.5–4.0), the target compound has significantly lower lipophilicity and reduced aromatic ring count (3 vs. 4), potentially favoring aqueous solubility. The sole hydrogen-bond donor (the carboxamide NH) is conserved across all three analogs, but the spatial arrangement of hydrogen-bond acceptors differs due to the regioisomeric and substituent variations. In the ADMET analysis accompanying the thiazole–pyrimidine amide anticancer study, drug-likeness and pharmacokinetic parameters were found to be highly sensitive to substituent identity, with some analogs violating Lipinski or Veber rules while others remained compliant .

Drug-likeness ADME Prediction Physicochemical Property

Recommended Research and Industrial Application Scenarios for Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate


Kinase Inhibitor Lead Discovery and SAR Expansion

Thiazole–pyrimidine amide derivatives have demonstrated binding to ATR kinase, EGFR, and ribonucleotide reductase in molecular docking studies, with certain analogs exhibiting antiproliferative activity surpassing etoposide in MCF-7 and A549 cancer cell lines . The target compound, with its pyrrolidine hinge-binding motif and unsubstituted thiazole-4-carboxylate, is positioned for systematic SAR exploration around ATR kinase inhibition, a target of high interest in oncology. Procurement of this exact compound assures the correct regioisomeric and substituent identity for SAR tables.

Antimicrobial Screening of Pyrrolidine-Thiazole Hybrids

Pyrrolidine-substituted thiazole derivatives have shown moderate to good antibacterial activity against Gram-positive and Gram-negative strains in MIC assays [1]. The target compound expands the chemical diversity of the 2-(pyrrolidin-1-yl)thiazole scaffold by appending a pyrimidine-4-carboxamide substituent, a modification known to enhance membrane permeability in related antibacterial series. Its procurement enables head-to-head antibacterial evaluation against reference strains.

PKM2 Activator Medicinal Chemistry Programs

BindingDB records show several pyrimidine-pyrrolidine-thiazole analogs activating human pyruvate kinase PKM2, with EC50 values ranging from 90 nM to 17,300 nM depending on substituent patterns [2]. While the target compound has not been directly tested in PKM2 activation assays to date, its scaffold is consistent with PKM2 activator pharmacophores, and procurement of this specific analog could identify a new sub-series with differentiated activation potency and selectivity.

Chemical Biology Probe Development for Protein-Protein Interaction Studies

The pyrimidine-substituted pyrrolidine scaffold described in US 8962641 B2 encompasses compounds designed for therapeutic applications including inflammatory disease, cancer, and metabolic disorders [3]. The target compound's three-ring architecture (pyrrolidine-pyrimidine-thiazole) provides multiple vectors for further functionalization, making it a versatile intermediate for generating affinity probes, fluorescent conjugates, or PROTAC-like molecules in chemical biology studies.

Quote Request

Request a Quote for Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.